![molecular formula C8H17Cl2N3 B1390000 [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amin Dihydrochlorid CAS No. 1185293-63-3](/img/structure/B1390000.png)
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amin Dihydrochlorid
Übersicht
Beschreibung
“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the molecular formula C10H11N3 . It has a molecular weight of 173.21 g/mol . The compound is characterized by a flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis
The compounds were evaluated for their antibacterial, DNA photocleavage, and anticancer activities . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 30.7 Ų and a rotatable bond count of 1 . It has a XLogP3-AA value of 2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Hemmung Biologischer Enzyme
Verbindungen, die dem [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amin Dihydrochlorid ähneln, wurden auf ihr Potenzial zur Hemmung verschiedener humaner rekombinanter alkalischer Phosphatasen untersucht, darunter die gewebespezifische, intestinale, plazentare und Keimzell-alkalische Phosphatase. Dies deutet darauf hin, dass die fragliche Verbindung auch als Inhibitor für diese Enzyme dienen kann, was Auswirkungen auf die Untersuchung und Behandlung von Krankheiten haben könnte, bei denen diese Enzyme dysreguliert sind .
Kristallographie und Strukturanalyse
Die strukturellen Eigenschaften verwandter Verbindungen wurden mittels Kristallographie analysiert, was darauf schließen lässt, dass this compound ebenfalls für solche Studien geeignet sein könnte. Das Verständnis der Kristallstruktur kann für das Drug Design und die Vorhersage der biologischen Aktivität entscheidend sein .
Heterocyclische Chemie
Die Struktur der Verbindung umfasst einen Pyrazolring, der ein häufiges Motiv in der heterocyclischen Chemie ist. Er könnte zur Synthese komplexerer heterocyclischer Systeme verwendet werden, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Antiparasitäre Aktivität
Pyrazol-haltige Verbindungen sind für ihre Antileishmanial- und Antimalaria-Aktivität bekannt. Daher könnte this compound auch auf mögliche antiparasitäre Eigenschaften untersucht werden, was zu neuen Behandlungen für parasitäre Infektionen führen könnte .
Neurotoxizitätsstudien
Ähnliche Verbindungen wurden auf ihre neurotoxischen Wirkungen auf die enzymatische Aktivität und oxidative Stressparameter in Gehirngewebe untersucht. Dies deutet auf eine mögliche Anwendung von this compound in der Neurotoxizitäts- und Neuropharmakologieforschung hin .
Wirkmechanismus
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride acts as an electrophile in organic synthesis. It is able to react with nucleophiles, such as amines and alcohols, to form new compounds. This reaction is known as nucleophilic substitution. [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is also able to react with electrophiles, such as alkenes and alkynes, to form new compounds. This reaction is known as electrophilic addition.
Biochemical and Physiological Effects
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation and to have antioxidant properties. In addition, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have anti-cancer properties, as well as anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively inexpensive and easily accessible. In addition, it is relatively stable and can be stored for long periods of time. However, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride can be toxic if not handled properly, and it can react with certain compounds to form potentially hazardous products.
Zukünftige Richtungen
The future of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride in scientific research and laboratory experiments is promising. It has a wide range of potential applications, including the synthesis of new compounds, the development of catalytic systems, and the study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride and to develop new methods for its synthesis. Other potential future directions include the development of new uses for [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride, such as in the production of pharmaceuticals and agrochemicals, and the exploration of its potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDYXUHEHAODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



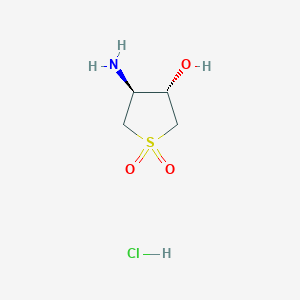
![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)


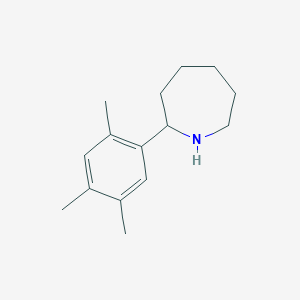
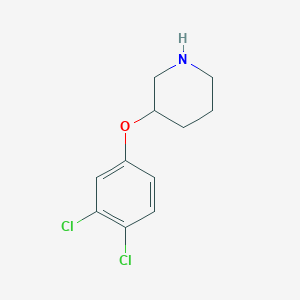

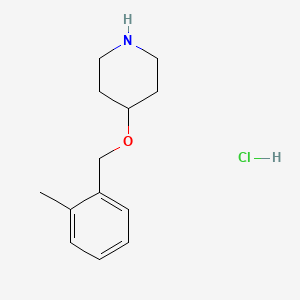
![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
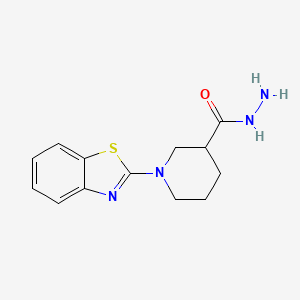
![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)